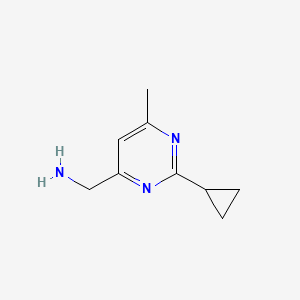![molecular formula C11H17N3O B1467985 [6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol CAS No. 1342780-16-8](/img/structure/B1467985.png)
[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol
Vue d'ensemble
Description
“[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol” is a chemical compound with the CAS Number: 2090432-48-5 . It has a molecular weight of 207.28 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17N3O/c1-9-7-11 (13-10 (8-15)12-9)14-5-3-2-4-6-14/h7,15H,2-6,8H2,1H3 . This indicates that the compound has a pyrimidine ring with a methyl group at the 6th position and a piperidinyl group at the 2nd position.
Applications De Recherche Scientifique
Crystal Structure Analysis
Several studies have focused on the crystal structure analysis of compounds with components similar to [6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol. For instance, Ravikumar et al. (2005) analyzed the crystal structure of risperidone N-oxide hydrogen peroxide methanol solvate, providing insights into the conformational preferences and intermolecular interactions of complex molecular structures (Ravikumar et al., 2005). Similarly, Girish et al. (2008) synthesized and characterized the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, revealing important aspects of its conformation and molecular packing (Girish et al., 2008).
Synthetic Methodologies
Research on synthetic methodologies provides valuable insights into the preparation of compounds with similar structural frameworks. Kamiguchi et al. (2007) reported on the catalytic N-alkylation of amines with primary alcohols, showcasing a method that could potentially be applied to synthesize derivatives of this compound with high selectivity and efficiency (Kamiguchi et al., 2007).
Biological Activities
While excluding direct references to drug use and dosage, it is notable that related compounds have been explored for their biological activities. For example, Mallesha et al. (2012) synthesized new derivatives of pyrido[1,2-a]pyrimidin-4-one and evaluated their antiproliferative effect against human cancer cell lines, indicating the potential medicinal applications of structurally related compounds (Mallesha et al., 2012).
Orientations Futures
Mécanisme D'action
Target of Action
Piperidine and pyrimidine derivatives are known to interact with a variety of targets in the body. For instance, piperidine derivatives have been utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
The mode of action of these compounds can vary greatly depending on their specific structure and the target they interact with. For example, some piperidine derivatives have been found to exhibit their effects by inhibiting certain enzymes or interacting with specific receptors .
Biochemical Pathways
The biochemical pathways affected by these compounds can also be diverse. For instance, some piperidine derivatives have been found to affect pathways related to inflammation, pain perception, and various neurological processes .
Result of Action
The molecular and cellular effects of these compounds can be diverse and depend on their specific mode of action. For example, some piperidine derivatives have been found to have antiproliferative effects on various types of cancers .
Propriétés
IUPAC Name |
(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-7-10(8-15)13-11(12-9)14-5-3-2-4-6-14/h7,15H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIFHKILVXDLIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(Propan-2-yl)amino]methyl}cyclopentan-1-amine](/img/structure/B1467902.png)


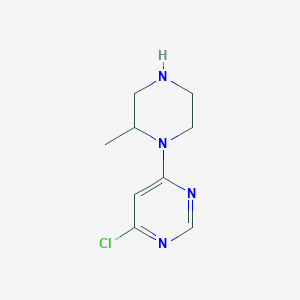
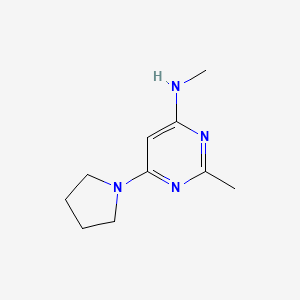
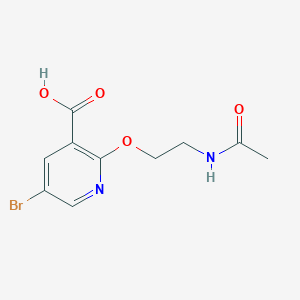
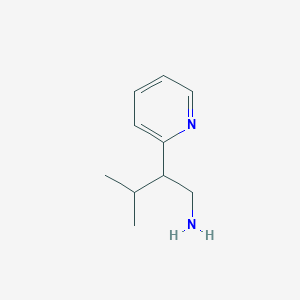
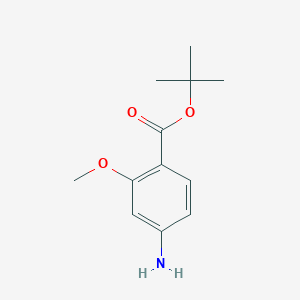

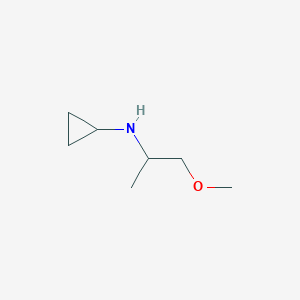
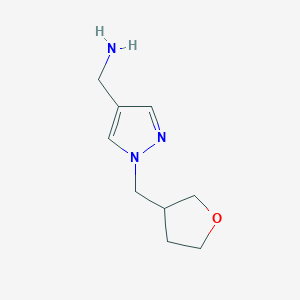
![2-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467922.png)
![{[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1467923.png)
